molecular formula C17H16ClN3O2 B2722261 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one CAS No. 860786-37-4

4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one

Cat. No.: B2722261
CAS No.: 860786-37-4
M. Wt: 329.78
InChI Key: IPCHVJNTYVCEHW-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a methoxybenzyl group, and a methyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, methoxybenzyl, and methyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts and may involve intermediate steps to protect functional groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), solvents (e.g., ethanol, methanol).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazole
  • 4-(3-chlorophenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-thione

Uniqueness

4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-12-19-20(11-13-6-8-16(23-2)9-7-13)17(22)21(12)15-5-3-4-14(18)10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCHVJNTYVCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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